22-O-acetyl-N(b)-demethylechitamine 22-O-acetyl-N(b)-demethylechitamine
Brand Name: Vulcanchem
CAS No.: 123064-74-4
VCID: VC0058282
InChI: InChI=1S/C23H28N2O5/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-23(22,25)19(27)11-17(15)21(22,20(28)29-3)13-30-14(2)26/h4-8,17,19,24,27H,9-13H2,1-3H3/b15-4+
SMILES: CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45
Molecular Formula: C23H28N2O5
Molecular Weight: 412.5 g/mol

22-O-acetyl-N(b)-demethylechitamine

CAS No.: 123064-74-4

Main Products

VCID: VC0058282

Molecular Formula: C23H28N2O5

Molecular Weight: 412.5 g/mol

22-O-acetyl-N(b)-demethylechitamine - 123064-74-4

CAS No. 123064-74-4
Product Name 22-O-acetyl-N(b)-demethylechitamine
Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
IUPAC Name methyl (13Z)-18-(acetyloxymethyl)-13-ethylidene-10-hydroxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate
Standard InChI InChI=1S/C23H28N2O5/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-23(22,25)19(27)11-17(15)21(22,20(28)29-3)13-30-14(2)26/h4-8,17,19,24,27H,9-13H2,1-3H3/b15-4+
Standard InChIKey RVBBDUUBDPKZFR-SYZQJQIISA-N
Isomeric SMILES C/C=C/1\CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45
SMILES CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45
Canonical SMILES CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45
Synonyms 22-AND-echitamine
22-O-acetyl-N(b)-demethylechitamine
PubChem Compound 6443963
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator